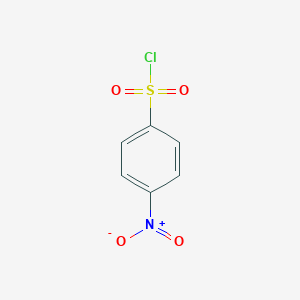

4-Nitrobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRGUPLJCCDGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059178 | |

| Record name | Benzenesulfonyl chloride, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Nitrobenzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-74-8 | |

| Record name | 4-Nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrobenzenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU5JD6BHB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-nitrobenzenesulfonyl chloride, a critical reagent in organic chemistry and pharmaceutical development. This document details the prevalent synthetic methodologies, offers in-depth experimental protocols, and presents key quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

4-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl) is a highly valuable reagent, primarily utilized for the protection of amines and as a coupling agent in the synthesis of sulfonamides and sulfonate esters.[1][2] Its strong electron-withdrawing nitro group enhances the leaving group ability of the sulfonate, making it a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates.[1] This guide explores the two principal methods for its preparation: the chlorosulfonation of nitrobenzene and a two-step process commencing with 4-nitrochlorobenzene.

Synthesis Methodologies

There are two primary industrial methods for the synthesis of 4-nitrobenzenesulfonyl chloride. The selection of a particular method often depends on the availability of starting materials, scalability, and safety considerations.

Synthesis from 4-Nitrochlorobenzene via Disulfide Intermediate

This two-step method involves the initial formation of a disulfide intermediate from 4-nitrochlorobenzene, which is subsequently chlorinated to yield the final product.[3]

Direct Chlorosulfonation of Nitrobenzene

A more direct approach involves the reaction of nitrobenzene with a chlorosulfonating agent, such as chlorosulfonic acid. This method is often employed for large-scale production due to its atom economy.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purification of 4-nitrobenzenesulfonyl chloride, compiled from various sources.

Table 1: Synthesis of 4,4'-Dinitrodiphenyl Disulfide (Intermediate)

| Parameter | Value | Reference |

| Starting Material | 4-Nitrochlorobenzene | [3] |

| Reagents | Sodium sulfide (Na₂S), Sulfur | [3] |

| Solvent | Ethanol | [3] |

| Reaction Temperature | 70-74 °C | [3] |

| Reaction Time | 4 hours (stirring) | [3] |

| Product Yield | 97.77% | [3] |

Table 2: Synthesis of 4-Nitrobenzenesulfonyl Chloride from Disulfide Intermediate

| Parameter | Value | Reference |

| Starting Material | 4,4'-Dinitrodiphenyl disulfide | [3] |

| Reagents | Chlorine (Cl₂), Thionyl chloride (SOCl₂) | [3] |

| Solvent | Dichloroethane, Toluene | [3] |

| Catalyst | Dimethylformamide (DMF) | [3] |

| Reaction Temperature | 30-60 °C | [3] |

| Product Yield | 91.16% | [3] |

| Product Purity | 99.1% | [3] |

Table 3: Physical and Spectroscopic Properties of 4-Nitrobenzenesulfonyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClNO₄S | [4][5] |

| Molecular Weight | 221.62 g/mol | [1][4] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 75-81 °C | [1] |

| ¹H NMR (CDCl₃) | δ 8.4 (d, 2H), 8.1 (d, 2H) | [6] |

| ¹³C NMR (CDCl₃) | δ 151.3, 145.2, 129.9, 124.9 | [7] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of 4-nitrobenzenesulfonyl chloride.

Synthesis from 4-Nitrochlorobenzene

This procedure is divided into two main stages: the synthesis of the disulfide intermediate and its subsequent conversion to 4-nitrobenzenesulfonyl chloride.

Step 1: Synthesis of 4,4'-Dinitrodiphenyl Disulfide

-

In a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 210 g of dehydrated ethanol, 82 g of sodium sulfide (Na₂S), and 23.5 g of sulfur.

-

Heat the mixture to reflux for 1 hour to form the sodium disulfide (Na₂S₂) solution.[3]

-

In a separate vessel, dissolve 4-nitrochlorobenzene in ethanol.

-

At a temperature of 70-74 °C, add the Na₂S₂ solution dropwise to the 4-nitrochlorobenzene solution.[3]

-

After the addition is complete, maintain the temperature and stir for 4 hours.[3]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the 4-nitrochlorobenzene is consumed.

-

Cool the reaction mixture to 25 °C and collect the precipitated disulfide by suction filtration.[3]

-

Wash the wet product with water and dry to obtain 4,4'-dinitrodiphenyl disulfide.[3]

Step 2: Synthesis of 4-Nitrobenzenesulfonyl Chloride

-

In a 1000 mL four-necked flask, add 150 g of the dried disulfide, 300 g of dichloroethane, and 600 g of a 10% NaCl solution.[3]

-

Heat the mixture to 55-60 °C.

-

Slowly bubble 208 g of chlorine gas (Cl₂) into the reaction mixture over 6-7 hours while maintaining the temperature.[3]

-

After the chlorination is complete, cool the mixture to 30 °C and separate the organic layer.[3]

-

Wash the organic layer with water to remove any free acid, followed by a wash with a 30% NaOH solution.[3]

-

Add 360 g of toluene and dehydrate the solution.

-

Cool the solution to 40 °C and add 4 g of DMF as a catalyst.[3]

-

Slowly add 128 g of thionyl chloride (SOCl₂) over 2 hours, maintaining the temperature between 30-40 °C.[3]

-

Stir the mixture for an additional 3 hours after the addition is complete.[3]

-

Quench the reaction by pouring the mixture into ice water with stirring.[3]

-

Separate the organic layer and remove the toluene by distillation under reduced pressure.[3]

-

The crude product is then subjected to purification.

Purification by Recrystallization

-

To the crude 4-nitrobenzenesulfonyl chloride, add n-hexane and stir to form a slurry.[3]

-

Cool the slurry to 0-5 °C and filter to collect the solid.[3]

-

Wash the filter cake with cold n-hexane.

-

For further purification, the product can be recrystallized from a suitable solvent such as glacial acetic acid or carbon tetrachloride.[8][9]

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.[10][11]

-

Dry the crystals under vacuum at 40-50 °C to obtain pure 4-nitrobenzenesulfonyl chloride.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of 4-nitrobenzenesulfonyl chloride.

Caption: Synthesis workflow for 4-nitrobenzenesulfonyl chloride from 4-nitrochlorobenzene.

Caption: Purification workflow for 4-nitrobenzenesulfonyl chloride.

Safety Considerations

4-Nitrobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reactions described involve hazardous reagents such as chlorine gas, thionyl chloride, and chlorosulfonic acid, which require extreme caution and adherence to established safety protocols.

Conclusion

This guide provides a detailed and practical overview of the synthesis and purification of 4-nitrobenzenesulfonyl chloride, tailored for professionals in research and drug development. By consolidating quantitative data, providing step-by-step protocols, and visualizing the experimental workflows, this document aims to serve as a valuable resource for the efficient and safe laboratory preparation of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrobenzenesulphonyl chloride [webbook.nist.gov]

- 6. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR [m.chemicalbook.com]

- 7. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 13C NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitrobenzenesulfonyl chloride (NBSC). The information is curated for researchers, scientists, and professionals in drug development who utilize this reagent in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key processes.

Core Physicochemical Properties

4-Nitrobenzenesulfonyl chloride is a yellow to brown crystalline powder.[1][2] It is a vital reagent in organic synthesis, particularly in the formation of sulfonamides and as a protecting group in peptide synthesis.[3][4][5] Its reactivity stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles.[2][4]

Identification and Structure

| Property | Value |

| Chemical Name | 4-Nitrobenzenesulfonyl chloride |

| Synonyms | p-Nitrobenzenesulfonyl chloride, Nosyl chloride, NsCl |

| CAS Number | 98-74-8 |

| Molecular Formula | C₆H₄ClNO₄S[6][7] |

| Molecular Weight | 221.62 g/mol [2][6] |

| SMILES | O=S(Cl)(=O)c1ccc(cc1)--INVALID-LINK--=O |

| InChI Key | JXRGUPLJCCDGKG-UHFFFAOYSA-N |

Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow to brown powder or crystalline powder.[1][2] |

| Melting Point | 75 - 81 °C[2][8] |

| Boiling Point | 143-144 °C at 1.5 mmHg[9] |

| Density | 1.606 g/cm³[7] |

| Solubility | Insoluble in water.[10][11] Soluble in organic solvents such as toluene, tetrahydrofuran, methylene chloride, ethyl acetate, ether, chloroform, and benzene.[1][10][11] |

| Stability | Moisture sensitive.[10][12] Stable under normal ambient conditions.[12] |

| Reactivity | Reacts violently with oxidizing agents and alkalis.[12] The sulfonyl chloride group is a potent electrophile.[13] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of 4-Nitrobenzenesulfonyl chloride.

Melting Point Determination (Capillary Method)

The melting point of 4-Nitrobenzenesulfonyl chloride can be determined using the capillary tube method, a standard technique for organic compounds.[13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[14]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry 4-Nitrobenzenesulfonyl chloride is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[13][15]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[15] The thermometer is positioned so that the bulb is level with the sample.

-

Determination: The apparatus is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is the difference between these two temperatures. For a pure substance, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point at reduced pressure, a distillation setup is typically used. However, a common method for determining the boiling point of small quantities of an organic liquid at atmospheric pressure is the Thiele tube method.[16]

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Heat-transfer fluid (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of 4-Nitrobenzenesulfonyl chloride is placed in the fusion tube. The open end of a capillary tube is placed into the liquid with the sealed end up.[17]

-

Apparatus Setup: The fusion tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing the heat-transfer fluid.[16]

-

Determination: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[18]

-

Observation: Heating is discontinued when a steady stream of bubbles is observed. As the liquid cools, the point at which the liquid just begins to enter the capillary tube is the boiling point. The corresponding temperature is recorded.[18]

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental procedure in characterizing an organic compound.[8]

Apparatus:

-

Small test tubes

-

Graduated cylinder or pipettes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Initial Test in Water: Approximately 0.1 g of 4-Nitrobenzenesulfonyl chloride is placed in a test tube. 3 mL of water is added in portions, with vigorous shaking after each addition.[8] Observe if the solid dissolves.

-

Test in Organic Solvents: The procedure is repeated with various organic solvents (e.g., toluene, tetrahydrofuran, methylene chloride, ethyl acetate, ether, chloroform, benzene) to determine its solubility profile.[10]

-

Test in Acidic and Basic Solutions: To further classify the compound, its solubility in 5% aqueous solutions of sodium hydroxide (NaOH) and hydrochloric acid (HCl) can be tested.[9] This helps to identify acidic or basic functional groups. Given that 4-Nitrobenzenesulfonyl chloride reacts with bases, this test should be interpreted with caution, as a reaction may be mistaken for simple dissolution.

Mandatory Visualizations

Synthesis Workflow of 4-Nitrobenzenesulfonyl Chloride

The following diagram illustrates a common synthetic route for 4-Nitrobenzenesulfonyl chloride, starting from 4-nitrochlorobenzene.

Caption: Synthesis of 4-Nitrobenzenesulfonyl chloride.

Reaction of 4-Nitrobenzenesulfonyl Chloride with a Primary Amine

This diagram shows the reaction mechanism of 4-Nitrobenzenesulfonyl chloride with a primary amine to form a sulfonamide, a key reaction in its application as a protecting group.

Caption: Formation of a sulfonamide from 4-Nitrobenzenesulfonyl chloride.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. 4-Nitrobenzenesulfonyl Chloride|High-Purity Reagent [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]

- 6. filab.fr [filab.fr]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. store.astm.org [store.astm.org]

- 11. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. thinksrs.com [thinksrs.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. byjus.com [byjus.com]

- 18. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to 4-Nitrobenzenesulfonyl Chloride (CAS 98-74-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzenesulfonyl chloride, also known as nosyl chloride, is a pivotal reagent in modern organic synthesis and medicinal chemistry. With the CAS number 98-74-8, this compound serves as a critical intermediate for the introduction of the 4-nitrobenzenesulfonyl (nosyl) group, a versatile protecting group for amines, and as a building block in the synthesis of various biologically active molecules, including prominent pharmaceuticals.[1][2][3] Its reactivity is primarily defined by the highly electrophilic sulfonyl chloride moiety, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[4] This guide provides a comprehensive technical overview of 4-Nitrobenzenesulfonyl chloride, encompassing its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and its relevance in drug development, including its connection to cellular signaling pathways.

Chemical and Physical Properties

4-Nitrobenzenesulfonyl chloride is typically a yellow to brown crystalline powder.[3][5] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 98-74-8 | [3] |

| Molecular Formula | C₆H₄ClNO₄S | [6] |

| Molecular Weight | 221.62 g/mol | [6] |

| Melting Point | 75-81 °C | [5] |

| Boiling Point | 143-144 °C at 1.5 mmHg | [6] |

| Appearance | Yellow to brown powder | [3][5] |

| Solubility | Soluble in toluene, THF, CH₂Cl₂, ethyl acetate; Insoluble in water | [4] |

Spectral Data

The structural identity of 4-Nitrobenzenesulfonyl chloride is confirmed by various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.

| Spectroscopy | Data |

| ¹H NMR | Spectra available in chemical databases. |

| ¹³C NMR | Spectra available in chemical databases. |

| IR (Infrared) | Spectra available in chemical databases. |

| Mass Spectrometry | Spectra available in chemical databases. |

Synthesis

A common laboratory and industrial-scale synthesis of 4-Nitrobenzenesulfonyl chloride involves the chlorosulfonation of nitrobenzene. A general workflow for a multi-step synthesis starting from p-nitrochlorobenzene is outlined below.

Experimental Protocols

This section provides detailed methodologies for key reactions involving 4-Nitrobenzenesulfonyl chloride.

Synthesis of 4-Nitrobenzenesulfonamide

This protocol describes the reaction of 4-Nitrobenzenesulfonyl chloride with ammonia to form the corresponding primary sulfonamide.[7][8]

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Ammonia water

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Stirring apparatus

Procedure:

-

To 6.7 g of 4-nitrobenzenesulfonyl chloride, add 10 ml of ammonia water while cooling in an ice bath.[8]

-

Stir the mixture at room temperature for 3 hours.[8]

-

Extract the reaction mixture with 100 ml of ethyl acetate.[8]

-

Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.[8]

-

Dry the organic layer over anhydrous sodium sulfate.[8]

-

Evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide.[8]

N-Nosylation of a Primary Amine/Amino Acid

This protocol outlines a general procedure for the protection of a primary amine or the amino group of an amino acid using 4-Nitrobenzenesulfonyl chloride.

References

- 1. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. HIV-1 Structural Proteins or Cell-Signaling Factors? That Is the Question! [mdpi.com]

- 5. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HIV-Induced Changes in T Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Nitrobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitrobenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the preparation of sulfonamides and for the protection of amines. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for 4-nitrobenzenesulfonyl chloride are summarized below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in elucidating the carbon-hydrogen framework of 4-nitrobenzenesulfonyl chloride. The data presented here were obtained in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | Doublet | 2H | Ar-H ortho to -NO₂ |

| ~8.1 | Doublet | 2H | Ar-H ortho to -SO₂Cl |

| Chemical Shift (δ) ppm | Assignment |

| ~151 | Ar-C attached to -NO₂ |

| ~145 | Ar-C attached to -SO₂Cl |

| ~130 | Ar-C ortho to -SO₂Cl |

| ~125 | Ar-C ortho to -NO₂ |

Infrared (IR) Spectroscopy[2][4][5]

The IR spectrum of 4-nitrobenzenesulfonyl chloride reveals characteristic vibrational frequencies corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~855 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~560 | Medium | C-S stretch |

| ~545 | Medium | S-Cl stretch |

Mass Spectrometry (MS)[2][3][4]

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

| m/z Ratio | Relative Intensity (%) | Interpretation |

| 221/223 | ~33/11 | [M]⁺, Molecular ion peak (with ³⁷Cl isotope) |

| 186 | ~100 | [M-Cl]⁺, Base peak |

| 122 | High | [M-SO₂Cl]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 4-nitrobenzenesulfonyl chloride was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 90 MHz or higher.[2]

-

Data Acquisition:

-

¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull or a solution in carbon tetrachloride could be used.[2]

-

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was scanned over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or solvent was recorded and subtracted from the sample spectrum to eliminate atmospheric and solvent absorbances.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structure elucidation of a chemical compound like 4-nitrobenzenesulfonyl chloride.

Caption: Workflow for the spectroscopic analysis of 4-Nitrobenzenesulfonyl chloride.

References

An In-depth Technical Guide to the Solubility of 4-Nitrobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrobenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing extensive qualitative solubility information, detailed experimental protocols for determining quantitative solubility, and a logical workflow for its application in synthetic chemistry.

Introduction

4-Nitrobenzenesulfonyl chloride (p-NsCl), with the CAS number 98-74-8, is a yellow crystalline solid widely utilized in organic synthesis.[1][2] Its primary application lies in the preparation of sulfonamides and the protection of amino groups in multi-step synthetic sequences, particularly in the development of pharmaceutical agents.[2][3][4] The solubility of 4-nitrobenzenesulfonyl chloride in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and the overall efficiency of synthetic processes.

Physicochemical Properties

A summary of the key physicochemical properties of 4-nitrobenzenesulfonyl chloride is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClNO₄S | [1][5][6] |

| Molecular Weight | 221.62 g/mol | [1][5][6] |

| Melting Point | 75-81 °C | [1] |

| Appearance | Yellow to brown powder | [1] |

| Water Solubility | Insoluble | [2][4][7] |

Solubility Profile

Qualitative Solubility Data

The following table summarizes the qualitative solubility of 4-nitrobenzenesulfonyl chloride in various organic solvents.

| Solvent | Qualitative Solubility | Reference(s) |

| Toluene | Soluble | [2][4] |

| Tetrahydrofuran (THF) | Soluble | [2][4] |

| Dichloromethane (CH₂Cl₂) | Soluble | [2][8] |

| Ethyl Acetate | Soluble | [2][4] |

| Acetone | Soluble | [9] |

| Chloroform | Soluble | [7][9] |

| Diethyl Ether | Soluble | [7][8] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Benzene | Soluble | [7] |

| Water | Insoluble | [2][4][7] |

It is important to note that 4-nitrobenzenesulfonyl chloride is sensitive to moisture and can decompose in hot water or hot alcohol.[2]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided.

Materials and Equipment

-

4-Nitrobenzenesulfonyl chloride (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.45 µm, solvent compatible)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

General laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-nitrobenzenesulfonyl chloride to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

If the solvent is non-volatile, the mass of the dissolved solid can be determined by carefully evaporating the solvent from the volumetric flask under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, the flask is cooled to room temperature in a desiccator and weighed.

-

The solubility is calculated as the mass of the residue per volume of the solvent.

-

-

Spectroscopic or Chromatographic Analysis (preferred method):

-

Dilute the filtered solution in the volumetric flask to a known volume with the same solvent.

-

Prepare a series of standard solutions of 4-nitrobenzenesulfonyl chloride of known concentrations.

-

Analyze the standard solutions and the sample solution using a suitable analytical technique (UV-Vis spectrophotometry or HPLC).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of 4-nitrobenzenesulfonyl chloride in the sample solution from the calibration curve.

-

Calculate the solubility based on the determined concentration and the dilution factor.

-

Data Presentation

All quantitative data should be recorded and presented in a structured table, including the solvent, temperature, and solubility values in units such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 4-nitrobenzenesulfonyl chloride.

Caption: Experimental workflow for determining the quantitative solubility of 4-Nitrobenzenesulfonyl chloride.

Application in Sulfonamide Synthesis

The solubility of 4-nitrobenzenesulfonyl chloride is crucial for its application in synthesis. The following diagram illustrates a typical reaction pathway for the synthesis of a sulfonamide.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 9. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilicity of 4-Nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzenesulfonyl chloride (NsCl), a crystalline solid at room temperature, is a powerful electrophilic reagent of significant interest in organic synthesis, medicinal chemistry, and drug development. Its heightened reactivity is a direct consequence of its unique electronic structure, where a sulfonyl chloride moiety is activated by a strongly electron-withdrawing nitro group situated at the para position of the benzene ring. This guide provides a comprehensive examination of the electrophilicity of 4-nitrobenzenesulfonyl chloride, supported by quantitative kinetic data, detailed experimental protocols for its application, and graphical representations of its reaction mechanisms and the structural factors governing its reactivity.

Introduction

4-Nitrobenzenesulfonyl chloride, also known as nosyl chloride (NsCl), is a pivotal reagent in modern organic chemistry, primarily utilized for the introduction of the nosyl protecting group onto amines, amino acids, and other nucleophilic substrates.[1] The high electrophilicity of the sulfur atom in the sulfonyl chloride group is significantly enhanced by the potent electron-withdrawing effects of the para-nitro group, making it highly susceptible to nucleophilic attack.[2] This reactivity is harnessed in a multitude of synthetic transformations, most notably in peptide synthesis and the construction of complex pharmaceutical agents, including the HIV protease inhibitor Darunavir.[3][4][5] This document serves as a technical resource, consolidating key data and methodologies related to the electrophilic nature of NsCl.

Physicochemical and Safety Profile

Proper handling of 4-Nitrobenzenesulfonyl chloride is critical due to its hazardous nature. It is classified as a corrosive solid that is sensitive to moisture and can cause severe skin burns and eye damage.[2][6] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2]

| Property | Value | Reference(s) |

| CAS Number | 98-74-8 | |

| Molecular Formula | C₆H₄ClNO₄S | [6] |

| Molecular Weight | 221.62 g/mol | [6] |

| Appearance | Yellow to brown powder/solid | [3] |

| Melting Point | 75-80 °C | [2] |

| Solubility | Soluble in toluene, THF, CH₂Cl₂, ethyl acetate. Insoluble in water. | [2] |

| Purity | Typically ≥97% |

The Core Concept: Electrophilicity of the Sulfur Center

The pronounced electrophilicity of 4-nitrobenzenesulfonyl chloride is the cornerstone of its synthetic utility. This reactivity stems from the electronic properties of its constituent functional groups, which synergize to create a highly electron-deficient sulfur atom.

Structural Basis of Reactivity

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is inherently electrophilic due to the presence of two electronegative oxygen atoms and a chlorine atom. This effect is dramatically amplified by the 4-nitro group (-NO₂), one of the strongest electron-withdrawing groups in organic chemistry. The nitro group exerts its influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework. This effect is transmitted to the sulfonyl group, further polarizing the S-Cl bond and increasing the partial positive charge on the sulfur atom.

-

Resonance Effect (-M): The nitro group can delocalize electron density from the benzene ring onto its oxygen atoms via resonance. This delocalization extends to the sulfonyl group, further depleting electron density at the sulfur center and making it an exceptionally potent electrophilic site.

Reaction Mechanism

Reactions of 4-nitrobenzenesulfonyl chloride with nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom.[7][8] The nucleophile attacks the electrophilic sulfur, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently expelled as the leaving group, resulting in the formation of a new sulfur-nucleophile bond.

Quantitative Analysis of Electrophilicity

The electronic effect of the para-nitro group can be quantified using the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted benzene derivatives.[9][10]

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant (e.g., NsCl).

-

k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).

-

σ (sigma) is the substituent constant, which depends only on the substituent (-NO₂).

-

ρ (rho) is the reaction constant, which depends on the reaction type and conditions.

| Parameter | Description | Value | Reference(s) |

| **σpara (-NO₂) ** | Hammett substituent constant for a para-nitro group. A large positive value indicates strong electron withdrawal. | +0.78 | [11][12] |

| ρ (rho) | Reaction constant for the alkaline hydrolysis of aromatic sulfonyl chlorides in water. A positive value indicates that the reaction is accelerated by electron-withdrawing groups. | +1.564 | [8] |

The large positive values for both σ and ρ quantitatively confirm that the para-nitro group strongly activates the sulfonyl chloride toward nucleophilic attack, significantly increasing its reaction rate compared to unsubstituted benzenesulfonyl chloride.

Kinetic Data: Solvolysis

Kinetic studies provide direct evidence of the reactivity of 4-nitrobenzenesulfonyl chloride. The first-order rate constants for its solvolysis (reaction with water) have been determined at various temperatures.

| Temperature (°C) | First-Order Rate Constant, k (s⁻¹) |

| 0.08 | 1.95 x 10⁻⁴ |

| 3.10 | 3.32 x 10⁻⁴ |

| 6.11 | 5.56 x 10⁻⁴ |

| 9.12 | 9.14 x 10⁻⁴ |

| 12.12 | 1.47 x 10⁻³ |

| 15.12 | 2.34 x 10⁻³ |

| Data from the solvolysis in H₂O.[1] |

Key Experimental Protocols

The high electrophilicity of 4-nitrobenzenesulfonyl chloride makes it a versatile reagent. Below are representative protocols for its purification and use in peptide synthesis.

Protocol 1: Purification by Recrystallization

High-purity 4-nitrobenzenesulfonyl chloride is essential for reliable kinetic studies and high-yield synthesis.

Objective: To purify commercial-grade 4-nitrobenzenesulfonyl chloride. Materials:

-

4-Nitrobenzenesulfonyl chloride (commercial grade)

-

Petroleum ether (or hexane)

-

Erlenmeyer flask, heating mantle, ice bath, Büchner funnel, vacuum flask

Procedure:

-

Place the crude 4-nitrobenzenesulfonyl chloride in an Erlenmeyer flask.

-

Add a minimal amount of hot petroleum ether to dissolve the solid completely. Use a heating mantle and exercise caution due to the flammability of the solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold petroleum ether.

-

Dry the crystals under vacuum to remove residual solvent. The melting point should be sharp, around 77-80°C.[1][2]

Protocol 2: N-Nosylation of an α-Amino Acid for Peptide Synthesis

This protocol describes the protection of an amino acid's amino group using NsCl, a common first step in solution-phase peptide synthesis.

Objective: To synthesize N-nosyl-L-alanine. Materials:

-

L-Alanine

-

4-Nitrobenzenesulfonyl chloride (NsCl)

-

Triethylamine (TEA)

-

Dioxane, Water

-

5% aqueous KHSO₄

-

Ethyl acetate

-

Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Dissolve L-alanine (1.0 eq) in a 1:1 mixture of water and dioxane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (2.2 eq) to the solution.

-

Add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise while stirring vigorously, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted NsCl.

-

Acidify the aqueous layer to pH 2-3 with a 5% aqueous solution of KHSO₄.

-

Extract the product, N-nosyl-L-alanine, into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Applications in Drug Development

The reliable and predictable reactivity of 4-nitrobenzenesulfonyl chloride has made it a valuable building block in the pharmaceutical industry. Its most prominent application is in the synthesis of HIV protease inhibitors.

Case Study: Darunavir Synthesis In the synthesis of Darunavir, an essential antiretroviral drug, 4-nitrobenzenesulfonyl chloride is used to install the key sulfonamide moiety.[3][13] An amine intermediate is reacted with NsCl, typically in a chlorinated solvent like dichloromethane and in the presence of a base such as triethylamine, to form the p-nitrophenylsulfonamide.[14] This intermediate is then carried forward through subsequent steps, including reduction of the nitro group to an amine, to afford the final active pharmaceutical ingredient (API).[4][5] The efficiency of this sulfonylation step is critical for the overall yield and economic viability of the drug's production.

Conclusion

4-Nitrobenzenesulfonyl chloride is a supremely effective electrophile, a property conferred by the powerful and synergistic electron-withdrawing nature of its sulfonyl chloride and para-nitro functional groups. This high reactivity, which can be quantified through linear free-energy relationships, allows for the efficient formation of sulfonamides and other derivatives under mild conditions. Its widespread use in protecting group strategies and as a key intermediate in the synthesis of life-saving drugs like Darunavir underscores its enduring importance to the scientific and pharmaceutical communities. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 4-Nitrobenzenesulfonyl Chloride|High-Purity Reagent [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 5. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 6. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 12. web.viu.ca [web.viu.ca]

- 13. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2011048604A2 - An improved process for the preparation of darunavir - Google Patents [patents.google.com]

The Nosyl Group: A Comprehensive Guide to Amine Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of pharmaceutical and natural product development. Among the arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (nosyl, Ns) group, championed by Fukuyama, has emerged as a powerful and versatile tool. Its utility stems from the formation of stable sulfonamides that significantly attenuate the nucleophilicity and basicity of the parent amine, rendering it inert to a wide range of reaction conditions.[1] Crucially, the nosyl group can be cleaved under remarkably mild conditions, a distinct advantage over the more robust yet stubbornly persistent p-toluenesulfonyl (tosyl, Ts) group.[1] This unique reactivity profile, coupled with its role in activating the sulfonamide for N-alkylation, makes the nosyl group an indispensable asset in complex synthetic endeavors.

The Core Mechanism: Protection and Deprotection

The protective power of the nosyl group lies in the strong electron-withdrawing nature of the 2-nitrobenzenesulfonyl moiety. This effect drastically reduces the electron density on the nitrogen atom of the amine, thereby diminishing its nucleophilic and basic character.

Protection of Amines: Primary and secondary amines readily react with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base, such as pyridine or triethylamine, to furnish the corresponding nosylamides in high yields.[1] The resulting sulfonamides are often crystalline solids, facilitating their purification.

Deprotection of Nosylamides: The key to the nosyl group's utility is its facile removal under mild, nucleophilic conditions. The electron-withdrawing ortho-nitro group activates the aromatic ring towards nucleophilic aromatic substitution.[1][2] Treatment of the nosylamide with a thiol, typically in the presence of a base, initiates the deprotection sequence. The thiolate anion attacks the aromatic ring, forming a Meisenheimer complex.[2] This intermediate then collapses, leading to the release of the free amine and the formation of a diaryl sulfide, with concomitant extrusion of sulfur dioxide.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the nosylation and denosylation of various amine substrates as reported in the literature.

Table 1: Nosylation of Amines

| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alkylamine | Pyridine | CH₂Cl₂ | 2-16 | >90 | [1] |

| Secondary Alkylamine | Triethylamine | CH₂Cl₂ | 2-16 | >90 | [1] |

| Aniline | Pyridine | CH₂Cl₂ | 12 | 95 | (Assumed from general procedures) |

| 1,3-Diaminopropane | - | - | - | 62 (two steps) | [3] |

Table 2: Deprotection of Nosylamides

| Nosylamide Substrate | Thiol Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| N-Nosyl-N-methylbenzylamine | PS-thiophenol | Cs₂CO₃ | DMF | 24 | High | [4] |

| N-Nosyl-N-methylbenzylamine | PS-thiophenol | Cs₂CO₃ | THF (Microwave, 80°C) | 0.1 (6 min) | High | [4] |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 0.67 (40 min) | High | [2] |

| General N-Nosylamides | Thiophenol | K₂CO₃ | Acetonitrile | - | High | [1] |

| N-Nosyl-α-amino acid methyl esters | Mercaptoacetic acid | Sodium methoxide | Acetonitrile/Methanol | - | - | [5] |

Experimental Protocols

1. General Protocol for Nosylation of a Primary Amine [1]

-

Materials:

-

Primary amine (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

Dissolve the primary amine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the stirred solution.

-

Add 2-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-nosylated amine can be purified by recrystallization or column chromatography.

-

2. General Protocol for Deprotection of a Nosylamide using Thiophenol [1][2]

-

Materials:

-

N-nosylated amine (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq) or Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

1M NaOH solution

-

Water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

Dissolve the N-nosylated amine in acetonitrile or DMF in a round-bottom flask.

-

Add thiophenol to the solution.

-

Add potassium carbonate to the stirred mixture.

-

Heat the reaction mixture if necessary (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).

-

Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

-

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the core mechanisms and workflows associated with nosyl group protection of amines.

Caption: Mechanism of amine protection using a nosyl group.

Caption: Deprotection mechanism via a Meisenheimer complex.

Caption: General experimental workflow for amine nosylation and denosylation.

The Fukuyama Amine Synthesis: A Key Application

The nosyl group plays a pivotal role in the Fukuyama amine synthesis, a powerful method for preparing secondary amines.[2] This strategy involves a three-step sequence:

-

Nosylation: A primary amine is protected as a nosylamide.

-

Alkylation: The acidic N-H proton of the N-monosubstituted nosylamide can be readily removed with a weak base, and the resulting anion is alkylated with an alkyl halide. Alternatively, the alkylation can be achieved under Mitsunobu conditions.[2][6]

-

Denosylation: The nosyl group is removed under standard thiol/base conditions to yield the secondary amine.

This methodology offers a mild and efficient route to a wide array of secondary amines, highlighting the dual function of the nosyl group as both a protecting and an activating group.[7]

Orthogonality and Advantages

A significant advantage of the nosyl protecting group is its orthogonality with other common amine protecting groups. It is stable under the acidic conditions used to cleave Boc groups and the hydrogenolysis conditions used for Cbz group removal.[4] This allows for selective deprotection in complex molecules with multiple protected amines.

References

- 1. benchchem.com [benchchem.com]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Reaction of 4-Nitrobenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reaction between 4-nitrobenzenesulfonyl chloride (p-NsCl) and primary amines. This reaction is a cornerstone of modern organic synthesis, primarily utilized for the formation of sulfonamides. Due to the strong electron-withdrawing nature of the p-nitro group, p-NsCl is a highly reactive electrophile, and the resulting N-substituted 4-nitrobenzenesulfonamides are valuable intermediates in medicinal chemistry and serve as key protecting groups for amines.

Core Reaction Mechanism

The reaction of 4-nitrobenzenesulfonyl chloride with a primary amine proceeds through a nucleophilic substitution mechanism at the electron-deficient sulfur atom. The process is analogous to the well-known Hinsberg test for amine characterization.[1][2]

The mechanism can be detailed in three principal steps:

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the 4-nitrobenzenesulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate.[3]

-

Chloride Elimination: The unstable intermediate collapses, eliminating a chloride ion (Cl⁻), a good leaving group.

-

Deprotonation: In the presence of a base (e.g., pyridine, triethylamine), the proton attached to the nitrogen atom in the resulting sulfonamide is abstracted.[4] This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction.[3] The resulting N-H bond in the primary sulfonamide is acidic due to the strong electron-withdrawing effect of the sulfonyl group, facilitating this deprotonation.[5]

The overall reaction is highly efficient and often proceeds to completion.[5]

Quantitative Data Summary

The sulfonylation of primary amines with sulfonyl chlorides is a high-yielding reaction. While extensive tables for 4-nitrobenzenesulfonyl chloride specifically are compiled from various sources, the yields are consistently high across a range of primary amines, analogous to reactions with benzenesulfonyl chloride. The following table summarizes representative yields for this type of transformation.

| Primary Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | ~100% | [4] |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | Quantitative | [4] |

| 1-Octylamine | Benzenesulfonyl chloride | NaOH (aq) | Water | 98% | [6][7] |

| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 86% | [4] |

| 2-chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl/alkyl sulfonyl chlorides | NaH | DMF/THF | 72-96% | [4] |

Potential Side Reactions

While the primary reaction is efficient, researchers should be aware of potential side reactions that can reduce the yield of the desired sulfonamide:

-

Hydrolysis of Sulfonyl Chloride: 4-Nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to form the corresponding 4-nitrobenzenesulfonic acid.[4] This sulfonic acid will not react with the amine, thus reducing the overall yield. Conducting the reaction under anhydrous conditions is critical.

-

Di-sulfonylation: Since primary amines have two N-H bonds, a second sulfonylation can occur to form a di-sulfonylated byproduct.[4] This is more likely with a large excess of the sulfonyl chloride or prolonged reaction times. Using a 1:1 stoichiometry or a slight excess of the amine can minimize this side reaction.[4]

Experimental Protocols

The following section provides a detailed, generalized methodology for the reaction of 4-nitrobenzenesulfonyl chloride with a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

4-Nitrobenzenesulfonyl chloride (p-NsCl) (1.05 eq)

-

Anhydrous Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding 1N HCl to neutralize excess triethylamine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude sulfonamide product by recrystallization or column chromatography on silica gel.

Applications in Drug Development

The formation of sulfonamides via this reaction is critical in drug development for several reasons:

-

Bioactive Moiety: The sulfonamide group is a well-established pharmacophore found in numerous drugs, including antibacterials, diuretics, and anticonvulsants.

-

Amine Protection: The 4-nitrobenzenesulfonyl (nosyl) group is an excellent protecting group for amines. It is stable under many reaction conditions but can be selectively removed under mild conditions (e.g., using a thiol nucleophile like thiophenol in the presence of a base), making it highly valuable in multi-step synthesis of complex molecules.[5]

-

Modulation of Properties: The introduction of the 4-nitrobenzenesulfonyl group can significantly alter the physicochemical properties of a molecule, such as its acidity, solubility, and lipophilicity, which are key parameters in drug design and optimization. The N-H of the resulting sulfonamide is acidic and can be further functionalized, for example, via N-alkylation.[5]

References

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 4-Nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Nitrobenzenesulfonyl chloride (CAS No. 98-74-8), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

4-Nitrobenzenesulfonyl chloride is a yellow to brown powder.[1] It is soluble in organic solvents like toluene, THF, CH2Cl2, ethyl acetate, and DMF, but insoluble in water.[2] It is sensitive to moisture and can decompose in hot water or hot alcohol.[2]

| Property | Value | Reference |

| CAS Number | 98-74-8 | [1] |

| Molecular Formula | C6H4ClNO4S | [1] |

| Molecular Weight | 221.62 g/mol | [1] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 75 - 81 °C / 167 - 178 °F | [1] |

| Boiling Point | 143 - 144 °C / 289.4 - 291.2 °F @ 2 hPa | [3] |

Hazard Identification and Classification

This chemical is classified as hazardous and is corrosive.[1] It causes severe skin burns and serious eye damage.[4][5][6] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[7]

| Hazard Classification | Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Hazard Statements:

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling 4-Nitrobenzenesulfonyl chloride to prevent skin and eye contact.[1]

Caption: Required PPE for handling 4-Nitrobenzenesulfonyl chloride.

Safe Handling and Storage Protocols

Handling:

-

Operations should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Avoid the formation of dust and aerosols.[4]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

An eyewash station and safety shower must be readily accessible.[3]

Storage:

-

Keep containers tightly closed.[4]

-

The substance is moisture-sensitive; store under an inert atmosphere.[4][3]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][3]

First Aid Measures

Immediate medical attention is required for any exposure.[3]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Keep eye wide open while rinsing. Immediately call a physician.[3] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Call a physician immediately.[3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Call a physician or poison control center immediately.[3] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |

Spill and Disposal Procedures

Spill Response: In the event of a spill, evacuate personnel to a safe area.[4] Use personal protective equipment.[4] Avoid dust formation and do not breathe dust.[4][3] Sweep up and shovel into suitable, closed containers for disposal.[4] Do not let the product enter drains.[4]

Caption: Workflow for handling a 4-Nitrobenzenesulfonyl chloride spill.

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8] Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Stability and Reactivity

Chemical Stability: Stable under recommended storage conditions.[4] It is sensitive to moisture.[9]

Incompatible Materials:

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form.[4] These include:

-

Nitrogen oxides (NOx)[3]

-

Carbon monoxide (CO) and Carbon dioxide (CO2)[3]

-

Sulfur oxides[3]

-

Hydrogen chloride gas[3]

Hazardous Reactions: None under normal processing.[3]

Hazardous Polymerization: No information available.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of 4-Nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-nitrobenzenesulfonyl chloride. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount in research, synthesis, and drug development applications where it serves as a key intermediate. This document details the compound's intrinsic stability, degradation pathways, and recommended handling and storage protocols, supported by available quantitative data and experimental methodologies.

Core Stability Profile

4-Nitrobenzenesulfonyl chloride is a yellow to brown solid that is known for its reactivity, particularly its sensitivity to moisture.[1] The primary degradation pathway is hydrolysis, which leads to the formation of 4-nitrobenzenesulfonic acid and hydrochloric acid. The product is chemically stable under standard ambient conditions (room temperature) when kept dry.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-nitrobenzenesulfonyl chloride is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₄ClNO₄S | [3] |

| Molecular Weight | 221.62 g/mol | [3][4] |

| Appearance | Yellow to brown powder or crystalline solid | [1] |

| Melting Point | 75 - 80 °C (167 - 176 °F) | [5] |

| Boiling Point | 143 - 144 °C @ 2 hPa | [6] |

| Solubility | Soluble in toluene, tetrahydrofuran, methylene chloride, and ethyl acetate. Insoluble in water. | [7] |

Degradation Pathways and Kinetics

The principal route of degradation for 4-nitrobenzenesulfonyl chloride is hydrolysis. The sulfonyl chloride functional group is a potent electrophile that readily reacts with nucleophiles, including water.[1]

Hydrolysis

The hydrolysis of 4-nitrobenzenesulfonyl chloride proceeds via a nucleophilic substitution mechanism at the sulfur atom. Studies on the solvolysis of benzenesulfonyl chlorides in water suggest an SN2-type mechanism.[1][8] The reaction can be generalized as follows:

O₂NC₆H₄SO₂Cl + H₂O → O₂NC₆H₄SO₃H + HCl

Research indicates that the hydrolysis of arenesulfonyl chlorides in aqueous solutions can occur through two distinct pathways within the SAN mechanism. One pathway involves a cyclic intermediate with a pentacoordinate sulfur atom, while the other proceeds through an anionic intermediate. For 4-nitrobenzenesulfonyl chloride, the contribution of the pathway involving the anionic intermediate is significant due to the strong electron-withdrawing nature of the nitro group.[9]

While specific, readily-tabulated kinetic data across a wide range of pH and temperatures is not available in a single source, the first-order rate constants for the solvolysis in water have been measured over a temperature range of 0 to 25 °C.[1] The rate of hydrolysis is influenced by temperature and the presence of nucleophiles.

Thermal Decomposition

Upon heating, 4-nitrobenzenesulfonyl chloride can decompose, releasing hazardous gases. The hazardous decomposition products include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Sulfur oxides (SOx)

-

Hydrogen chloride (HCl) gas

Recommended Storage and Handling